molecular formula C13H17ClN2O2 B2796451 6-Methyl-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride CAS No. 173843-58-8

6-Methyl-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride

Cat. No.: B2796451
CAS No.: 173843-58-8
M. Wt: 268.74
InChI Key: OKUFXXLCSFLJAX-UHFFFAOYSA-N
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Description

6-Methyl-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride is a synthetic small molecule featuring a benzoxazolone core substituted with a methyl group at the 6-position and a piperidin-4-yl moiety at the 3-position. The hydrochloride salt enhances its solubility and bioavailability.

Properties

IUPAC Name

6-methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2.ClH/c1-9-2-3-11-12(8-9)17-13(16)15(11)10-4-6-14-7-5-10;/h2-3,8,10,14H,4-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUFXXLCSFLJAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)O2)C3CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride typically involves the following steps:

  • Starting Materials: Piperidin-4-ylamine and 6-methylbenzo[d]oxazol-2(3H)-one are the primary starting materials.

  • Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions.

  • Catalysts: Acid catalysts like hydrochloric acid may be used to facilitate the reaction.

  • Purification: The product is purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or large batch reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the benzoxazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives with different functional groups.

  • Reduction Products: Reduced forms of the compound with altered chemical properties.

  • Substitution Products: Derivatives with different substituents on the benzoxazole ring.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical research.

  • Biology: It has been investigated for its biological activity, including antimicrobial and antiviral properties.

  • Medicine: The compound has shown potential as a therapeutic agent in the treatment of various diseases, such as cancer and inflammation.

  • Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which 6-Methyl-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Receptor Binding Profiles

The compound shares structural homology with sigma receptor ligands, particularly those targeting sigma-2 receptors. Key comparisons include:

Table 1: Structural and Receptor Affinity Comparisons
Compound Name Structural Features Sigma-1 Affinity (Kd, nM) Sigma-2 Affinity (Kd, nM) Functional Effects
6-Methyl-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one HCl Benzoxazolone core, methyl, piperidinyl Not reported Not reported Presumed sigma-2 modulation*
CB-64D Benzomorphan derivative Low (σ1-inactive) High (σ2-selective) Apoptosis induction
Haloperidol Butyrophenone class High (σ1: Kd ~2–10 nM) Moderate (σ2: Kd ~20–100 nM) Caspase-independent apoptosis
(+)-Pentazocine Benzomorphan derivative High (σ1: Kd ~0.67–7 nM) Low Calcium release (σ1-mediated)

*Inferred from structural similarity to sigma-2 ligands like CB-64D and JL-II-147, which induce apoptosis via sigma-2 activation .

Functional and Mechanistic Differences

  • Apoptotic Pathways :

    • 6-Methyl-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one HCl : Likely shares sigma-2-mediated apoptosis mechanisms observed in CB-64D and haloperidol. Sigma-2 agonists trigger caspase-independent apoptosis, distinct from DNA-damaging agents like doxorubicin .
    • CB-64D : Exhibits EC₅₀ ~10–50 nM in breast cancer cells (MCF-7, T47D), independent of p53 status or drug resistance .
    • Haloperidol : Potentiates doxorubicin in drug-resistant cells via sigma-2 activation but requires higher concentrations for cytotoxicity .
  • Calcium Signaling :

    • Sigma-2 agonists (e.g., CB-64D, BD737) induce transient Ca²⁺ release from endoplasmic reticulum and latent Ca²⁺ mobilization from thapsigargin-insensitive stores in SK-N-SH neuroblastoma cells . The piperidinyl-benzoxazolone scaffold may similarly modulate intracellular Ca²⁺, but experimental validation is needed.

Therapeutic Implications

  • Synergy with Antineoplastic Agents: Subtoxic doses of sigma-2 agonists like CB-184 (structurally related to CB-64D) enhance doxorubicin efficacy in both drug-sensitive (MCF-7) and resistant (MCF-7/Adr-) cells .
  • Species and Cell Line Variability : Human cell lines (e.g., SK-N-SH, T47D) exhibit 4–10-fold lower affinity for haloperidol at sigma-2 receptors compared to rodent lines . This highlights the need for species-specific evaluations of the compound’s efficacy.

Biological Activity

6-Methyl-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride, also known as a benzo[d]oxazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes current findings regarding its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • IUPAC Name : 6-methyl-3-(4-piperidinyl)-1,3-benzoxazol-2(3H)-one hydrochloride
  • Molecular Formula : C13H16N2O2·HCl
  • Appearance : Yellow to brown solid
  • Purity : ≥95%

Research indicates that this compound exhibits several biological activities:

  • Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. For instance, related piperidine derivatives have demonstrated IC50 values in the nanomolar range against PARP enzymes, suggesting a strong inhibitory effect that could be leveraged in cancer therapy .
  • Antimicrobial Properties : The compound has been studied for its antibacterial and antifungal activities. Preliminary data suggest that modifications to the piperidine ring can enhance its antimicrobial efficacy against various Gram-positive and Gram-negative bacteria .
  • Neuropharmacological Effects : Compounds with similar structures have been investigated for their potential as GlyT1 inhibitors, which are relevant in the treatment of schizophrenia. This highlights a promising avenue for the therapeutic application of this compound in psychiatric disorders.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of related compounds:

Activity Effect Reference
PARP InhibitionIC50 values of 3.8 nM (PARP1)
Antimicrobial ActivityEffective against multiple bacterial strains
GlyT1 InhibitionHigh selectivity and potency

Case Study 1: Anticancer Activity

A study explored the anticancer potential of this compound by evaluating its effects on BRCA-deficient cancer cell lines. The compound exhibited significant antiproliferative effects, indicating its potential as a therapeutic agent in targeted cancer therapies.

Case Study 2: Neuropharmacological Applications

In a pharmacological evaluation, derivatives of this compound were tested for their ability to inhibit GlyT1. Results showed promising activity that could lead to advancements in schizophrenia treatment protocols.

Q & A

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYieldPurity (HPLC)
Benzoxazolone formation6-Chlorobenzo[d]oxazol-2(3H)-one, POCl3, pyridine, 0°C72%95%
Piperidine couplingPiperidine-4-amine, DIPEA, DCM, rt68%97%
Salt formationHCl (g), EtOH, reflux85%99%
Based on

Q. Table 2. SAR Insights from Analog Studies

Substituentσ1 Ki (nM)σ2 Ki (nM)Cytotoxicity (EC50, μM)
6-CH348.212.7>50
6-F32.15.6>50
6-NO225.43.928.4
Adapted from

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